molecular formula C17H19FN2O4 B2729854 N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034492-03-8

N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2729854
CAS No.: 2034492-03-8
M. Wt: 334.347
InChI Key: KFMOPNGGQUJTKA-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a fluorophenoxy group, an ethyl linker, and a methoxyethoxy substituent attached to the isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves a multi-step process:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.

    Ethyl Linker Introduction: The intermediate is then reacted with an ethylating agent to introduce the ethyl linker, resulting in the formation of 2-(4-fluorophenoxy)ethyl intermediate.

    Isonicotinamide Coupling: The final step involves the coupling of the 2-(4-fluorophenoxy)ethyl intermediate with 2-(2-methoxyethoxy)isonicotinamide under suitable reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide
  • N-(2-(4-bromophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide
  • N-(2-(4-methylphenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide

Uniqueness

N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c1-22-10-11-24-16-12-13(6-7-19-16)17(21)20-8-9-23-15-4-2-14(18)3-5-15/h2-7,12H,8-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMOPNGGQUJTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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